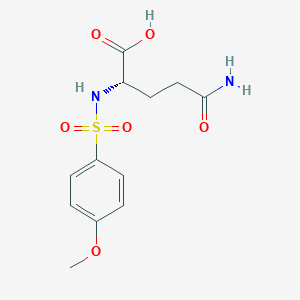
(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoyl group, a methoxybenzenesulfonamido group, and a butanoic acid backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. This is followed by the introduction of the carbamoyl and methoxybenzenesulfonamido groups through various chemical reactions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound. Specific reagents and catalysts are used to facilitate the formation of the desired bonds.
Protection and Deprotection Steps: Protecting groups are often used to shield reactive sites during intermediate steps, which are later removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-Carbamoyl-2-(4-methoxyphenyl)butanoic acid
- (2S)-4-Carbamoyl-2-(4-methylbenzenesulfonamido)butanoic acid
- (2S)-4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid
Uniqueness
(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzenesulfonamido group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H16N2O6S |
|---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
(2S)-5-amino-2-[(4-methoxyphenyl)sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c1-20-8-2-4-9(5-3-8)21(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
WRHJLQNUJNCDLD-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




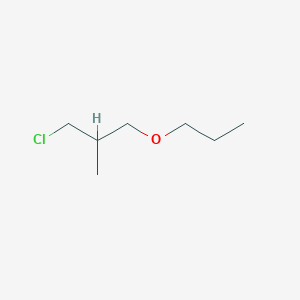
![6-amino-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B15254724.png)

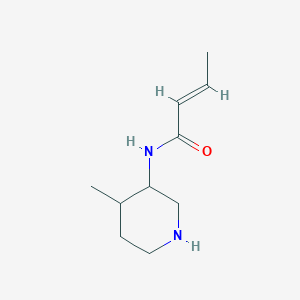
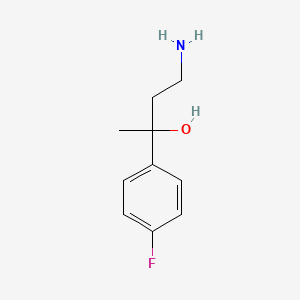
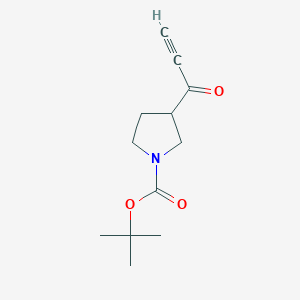

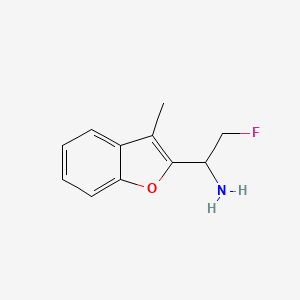
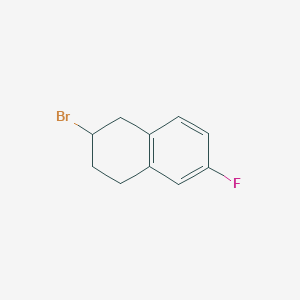
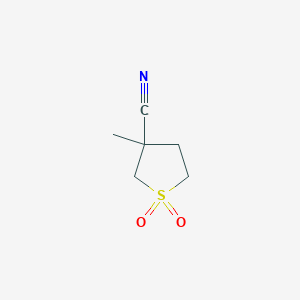

![[1-(Bromomethyl)cyclopropyl]cyclobutane](/img/structure/B15254793.png)
